Nonacosan-15-one

Description

Properties

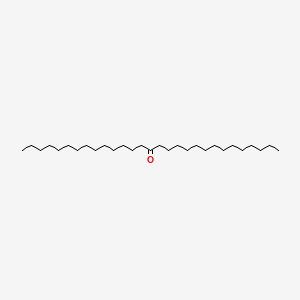

IUPAC Name |

nonacosan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKQALGTGOKSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182016 | |

| Record name | Nonacosan-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2764-73-0 | |

| Record name | 15-Nonacosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonacosan-15-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonacosan-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonacosan-15-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-Nonacosanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80.5 - 81 °C | |

| Record name | 15-Nonacosanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nonacosan-15-one Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosan-15-one is a very-long-chain ketone found in the cuticular wax of many plant species. It plays a crucial role in protecting plants from various environmental stresses, including drought, UV radiation, and pathogen attack. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key genes involved, and the regulatory mechanisms that govern its production. The guide also includes a compilation of available quantitative data, detailed experimental protocols for the analysis of pathway components, and visual diagrams of the biochemical and experimental workflows to facilitate a deeper understanding of this important metabolic pathway.

Introduction

The plant cuticle is a hydrophobic layer that covers the aerial surfaces of plants, acting as a primary barrier against uncontrolled water loss and external threats. This protective layer is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, primary and secondary alcohols, aldehydes, esters, and ketones. This compound, a C29 ketone, is a significant component of the cuticular wax in many plant species, contributing to the structural integrity and functional properties of the cuticle. Understanding the biosynthesis of this compound is of great interest for developing strategies to enhance plant stress tolerance and for potential applications in biotechnology and drug development, leveraging the unique properties of these natural compounds.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the de novo synthesis of fatty acids in the plastid and culminates in the modification of very-long-chain alkanes on the endoplasmic reticulum. The pathway can be broadly divided into three major stages:

-

Very-Long-Chain Fatty Acid (VLCFA) Elongation: The process starts with the elongation of C16-C18 fatty acyl-CoAs, which are exported from the plastid. This elongation is carried out by a multi-enzyme complex known as the Fatty Acid Elongase (FAE) complex, located on the endoplasmic reticulum. The FAE complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA in each cycle. The key enzymes in this complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA. To produce the C29 precursor for this compound, the elongation process continues until a C30 acyl-CoA is formed.

-

-

Alkane Formation: The C30 very-long-chain acyl-CoA is then channeled into the alkane-forming pathway. This pathway involves a complex of enzymes that convert the acyl-CoA into a very-long-chain alkane. The core components of this complex are:

-

ECERIFERUM1 (CER1): A key enzyme with proposed decarbonylase activity.

-

ECERIFERUM3 (CER3): A protein that interacts with CER1 and is essential for its function.

-

CYTOCHROME B5 (CYTB5): A component that likely provides reducing equivalents for the reaction. This complex is thought to catalyze the conversion of the C30 acyl-CoA to the C29 alkane, nonacosane.

-

-

Alkane Oxidation to Ketone: The final step in the biosynthesis of this compound is the oxidation of nonacosane at the C-15 position. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase:

-

MID-CHAIN ALKANE HYDROXYLASE1 (MAH1): This enzyme introduces a hydroxyl group into the mid-chain of the alkane, which is then further oxidized to a ketone. The precise mechanism of the second oxidation step is not fully elucidated but is presumed to be carried out by the same enzyme or a closely related one.

-

Diagram of the this compound Biosynthetic Pathway

The Prominence of Nonacosan-15-one in Nature's Protective Shield: A Technical Guide to its Occurrence in Cuticular Wax

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biosynthesis of Nonacosan-15-one, a significant long-chain ketone found in the cuticular wax of various organisms. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and potential applications of this ubiquitous natural product.

Introduction

Cuticular wax forms the outermost protective layer on the epidermis of terrestrial plants and insects, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and mediating interactions with the environment. This hydrophobic barrier is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones. Among these, the symmetrical C29 ketone, this compound, has been identified as a major and often dominant component in the cuticular wax of numerous species, particularly within the Brassicaceae family.[1] This guide delves into the quantitative distribution, experimental determination, and biosynthetic origins of this important natural compound.

Quantitative Occurrence of this compound

This compound is a prominent constituent of the cuticular wax in a variety of plant species. The following table summarizes the quantitative data available in the scientific literature, highlighting its abundance in different plant parts and species.

| Plant Species | Plant Part | Concentration/Relative Abundance of this compound | Reference |

| Arabidopsis thaliana | Stem | ~22.6% of total wax; 94-97% of the C29 ketone fraction | [1] |

| Arabidopsis thaliana | Leaf | Dominant ketone | [1] |

| Brassica oleracea (Cabbage) | Leaf | Major component | [1] |

| Brassica napus (Canola) | Leaf | Main constituent along with nonacosane and nonacosan-15-ol | [1] |

| Brassica carinata | Leaf | C29 ketone is a major wax component | [2] |

| Unspecified Plant Species | - | 21.6% of total wax in one study | [1] |

Experimental Protocols

The accurate quantification and identification of this compound in cuticular wax requires specific and sensitive analytical methodologies. The following protocols are based on established methods for cuticular wax analysis.

Extraction of Cuticular Wax

This protocol describes a common method for the extraction of epicuticular wax from plant surfaces.

References

The Protective Mantle: Unraveling the Role of Long-Chain Ketones, Including Nonacosan-15-one, in Plant Defense

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific role of Nonacosan-15-one in plant defense is currently limited. This guide, therefore, provides a comprehensive overview of the broader class of molecules to which this compound belongs—very-long-chain ketones—and their established functions within the plant's epicuticular wax layer as a primary defense mechanism. The information presented herein is based on the current understanding of epicuticular wax biochemistry and its role in plant-environment interactions.

Introduction: The Plant's First Line of Defense

The aerial surfaces of terrestrial plants are covered by a protective layer called the cuticle, with its outermost layer being the epicuticular wax. This waxy layer is a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, esters, and ketones.[1][2][3] this compound, a 29-carbon ketone, is a constituent of this intricate defense system in some plant species. The composition and crystalline structure of the epicuticular wax are critical in mediating the plant's interaction with its environment, providing a crucial first line of defense against a multitude of biotic and abiotic stresses.[2][4]

Biosynthesis of Very-Long-Chain Ketones

The biosynthesis of very-long-chain ketones like this compound is intrinsically linked to the synthesis of VLCFAs in the endoplasmic reticulum. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) complex.[4] The core reactions include condensation, reduction, dehydration, and a second reduction, which sequentially add two-carbon units to a growing acyl-CoA chain.

Once the very-long-chain acyl-CoAs are synthesized, they can be shunted into two main pathways for wax production: the alcohol-forming pathway and the alkane-forming pathway. Ketones are typically formed as part of the alkane-forming pathway. This pathway involves the reduction of the acyl-CoA to an aldehyde, followed by decarbonylation to form an odd-chain alkane. The alkane can then be hydroxylated at a mid-chain carbon atom to form a secondary alcohol, which is subsequently oxidized to a ketone.

Role in Plant Defense Against Abiotic Stresses

The primary and most well-understood function of the epicuticular wax layer is its role in mitigating abiotic stresses. The hydrophobic nature of long-chain ketones and other wax components creates a barrier that is essential for:

-

Preventing Non-Stomatal Water Loss: The waxy layer significantly reduces water permeability through the cuticle, which is critical for plant survival, especially under drought conditions.[5][6]

-

Protection from UV Radiation: The crystalline structure of epicuticular waxes can reflect harmful ultraviolet radiation, thus protecting the underlying photosynthetic tissues from damage.[2][3]

-

Low-Temperature Stress Tolerance: Studies on Arabidopsis thaliana have shown that mutants with altered wax composition, including reductions in ketones, exhibit increased sensitivity to low-temperature stress. This suggests that cuticular waxes play a role in preventing ice formation on the leaf surface.[5]

Role in Plant Defense Against Biotic Stresses

The epicuticular wax presents a formidable physical and chemical barrier to a wide range of biotic threats, including pathogens and insects.

Defense Against Pathogens

The waxy layer acts as a pre-formed, passive defense mechanism against fungal and bacterial pathogens by:

-

Inhibiting Spore Adhesion and Germination: The hydrophobic and often crystalline surface of the cuticle can prevent the adhesion of waterborne fungal spores and may not provide the necessary cues for germination.

-

Creating a Physical Barrier: The dense wax layer physically obstructs pathogens from reaching the nutrient-rich epidermal cells.

While direct evidence for this compound as a specific signaling molecule in active defense is lacking, the integrity of the entire wax layer, to which it contributes, is paramount for this barrier function.[2][4]

Defense Against Insects

The epicuticular wax influences insect-plant interactions in several ways:

-

Deterring Oviposition and Feeding: The chemical composition and physical structure of the wax can deter insects from laying eggs or feeding.

-

Impeding Movement: The crystalline structures of the wax can create a slippery or difficult-to-navigate surface for smaller insects.[3]

-

Volatile Signaling: Recent research has indicated that some cuticular wax components are not inert but can degrade to produce volatile organic compounds (VOCs).[7] While not specifically demonstrated for this compound, this raises the possibility that long-chain ketones could be precursors to signaling molecules that may attract natural enemies of herbivores or have direct repellent effects.[7]

Quantitative Data and Experimental Protocols

Due to the lack of specific research on the role of this compound in plant defense, there is no quantitative data to present regarding its specific efficacy against pathogens or insects, nor are there established experimental protocols for its direct investigation in this context.

However, the study of epicuticular waxes and their components generally involves the following methodologies:

Table 1: General Methodologies for the Study of Epicuticular Waxes

| Methodology | Purpose | Brief Protocol Outline |

| Wax Extraction | To isolate epicuticular waxes from the plant surface for analysis. | Plant tissues (e.g., leaves, stems) are briefly immersed in a non-polar solvent like chloroform or hexane to dissolve the surface waxes without disrupting the underlying cells. The solvent is then collected and evaporated. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the chemical components of the extracted wax. | The dried wax extract is derivatized (e.g., silylation) to make the compounds volatile. The sample is then injected into a gas chromatograph for separation, and the mass spectrometer is used to identify and quantify the individual compounds based on their mass spectra and retention times. |

| Scanning Electron Microscopy (SEM) | To visualize the crystalline structure of the epicuticular wax on the plant surface. | Plant tissue samples are mounted on stubs, coated with a conductive material (e.g., gold), and then imaged in a scanning electron microscope to observe the surface topography. |

| Bioassays with Pathogens/Insects | To assess the impact of wax composition on biotic interactions. | This can involve comparing pathogen infection rates or insect feeding/oviposition preferences on wild-type plants versus mutant lines with altered wax composition. Alternatively, extracted wax components can be applied to artificial surfaces to test their direct effects. |

Conclusion and Future Directions

While the specific role of this compound in plant defense remains to be elucidated, its presence as a component of the epicuticular wax firmly places it within the plant's primary defensive arsenal. The overall integrity and composition of this waxy layer, rich in very-long-chain ketones and other lipids, are indisputably crucial for protecting plants from a wide array of environmental threats.

Future research should focus on:

-

Characterizing the wax composition of a wider range of plant species to understand the distribution and abundance of this compound.

-

Utilizing genetic resources , such as knockout mutants for the enzymes involved in ketone biosynthesis, to specifically investigate the contribution of these molecules to plant fitness and defense.

-

Investigating the potential for this compound and other long-chain ketones to act as signaling molecules or as precursors to volatile compounds that mediate ecological interactions.

A deeper understanding of the multifaceted roles of individual wax components like this compound will be invaluable for the development of novel strategies for crop protection and the breeding of more resilient plant varieties.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epicuticular wax - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]

- 7. Dynamic changes to the plant cuticle include the production of volatile cuticular wax–derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Precursor-Product Relationship of Nonacosan-15-ol and Nonacosan-15-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical relationship between the long-chain secondary alcohol, Nonacosan-15-ol, and its corresponding ketone, Nonacosan-15-one. Nonacosan-15-ol serves as a direct precursor to this compound through an oxidation reaction. This conversion is a key transformation in both chemical synthesis and natural product biosynthesis. This document details the physicochemical properties of both compounds, provides generalized experimental protocols for the synthesis of this compound from Nonacosan-15-ol, and explores their known and potential biological activities, including their roles in plant biology and potential pharmacological applications.

Introduction

Nonacosan-15-ol and this compound are long-chain aliphatic molecules that are predominantly found in the cuticular waxes of various plants, such as those in the Brassicaceae family.[1] In this natural context, they play a crucial role in forming a protective hydrophobic barrier on the plant's surface.[1] The relationship between these two compounds is a classic example of a precursor-product pair, where the secondary alcohol, Nonacosan-15-ol, is oxidized to form the ketone, this compound. This transformation is of interest to organic chemists for synthesis applications and to biochemists and drug development professionals for its role in biological systems and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Nonacosan-15-ol and this compound is presented in Table 1. These properties are essential for understanding their behavior in both chemical reactions and biological systems.

| Property | Nonacosan-15-ol | This compound |

| Molecular Formula | C₂₉H₆₀O | C₂₉H₅₈O |

| Molecular Weight | 424.8 g/mol [2] | 422.8 g/mol [3] |

| CAS Number | 2764-81-0[2] | 2764-73-0[3] |

| Appearance | Solid[2] | Solid[3] |

| Melting Point | 83.1 - 83.8 °C[2] | 80.5 - 81 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, insoluble in water. |

The Chemical Relationship: Oxidation of Nonacosan-15-ol

The core of the relationship between Nonacosan-15-ol and this compound is the oxidation of the secondary alcohol functional group to a ketone. This transformation is a fundamental reaction in organic chemistry.

Reaction Transformation

The general transformation is depicted below:

Experimental Protocols

While specific literature detailing the synthesis of this compound from Nonacosan-15-ol with quantitative yields is scarce, several standard oxidation protocols for secondary alcohols can be effectively applied. The choice of method often depends on the desired scale, sensitivity of other functional groups (if any), and environmental considerations. Below are three widely used methods.

3.2.1. Jones Oxidation

This method utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent). It is a powerful oxidizing agent.

-

Reagents:

-

Nonacosan-15-ol

-

Acetone (solvent)

-

Jones reagent (CrO₃, H₂SO₄, H₂O)

-

Isopropyl alcohol (for quenching)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve Nonacosan-15-ol in a minimal amount of acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise with stirring until a persistent orange-brown color is observed.

-

Allow the reaction to stir for a few hours at room temperature.

-

Quench the excess oxidizing agent by adding isopropyl alcohol until the solution turns green.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

3.2.2. Swern Oxidation

This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions.

-

Reagents:

-

Nonacosan-15-ol

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) (solvent)

-

-

Procedure:

-

Prepare a solution of oxalyl chloride in DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

-

After a short stirring period, add a solution of Nonacosan-15-ol in DCM.

-

Stir the reaction mixture at -78 °C for approximately one hour.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

-

Purify the product as needed.

-

3.2.3. Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent. It is known for its high selectivity and mild conditions.

-

Reagents:

-

Nonacosan-15-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM) (solvent)

-

-

Procedure:

-

Dissolve Nonacosan-15-ol in DCM.

-

Add Dess-Martin periodinane to the solution at room temperature.

-

Stir the reaction mixture for a few hours and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product if necessary.

-

Spectroscopic Analysis of the Transformation

The conversion of Nonacosan-15-ol to this compound can be monitored and confirmed using spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Nonacosan-15-ol | This compound |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), absence of O-H stretch |

| ¹H NMR (ppm) | Signal for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) at ~3.6 ppm. | Absence of the -CH(OH)- proton signal. Protons alpha to the carbonyl group (-CH₂-C(=O)-) would appear around 2.4 ppm. |

| ¹³C NMR (ppm) | Signal for the carbon bearing the hydroxyl group (-CH(OH)-) at ~72 ppm. | Signal for the carbonyl carbon (-C(=O)-) at ~210 ppm. |

Biological Significance and Potential Applications

Biosynthesis in Plants

In plants, the biosynthesis of this compound from its alkane precursor, n-nonacosane, involves a two-step enzymatic process. The first step is the hydroxylation of n-nonacosane to Nonacosan-15-ol, which is then oxidized to this compound. This pathway is catalyzed by enzymes such as the MAH1 (midchain alkane hydroxylase) enzyme, a cytochrome P450-dependent monooxygenase.[1]

Potential Neuroprotective Effects of Long-Chain Alcohols

Research has suggested that some long-chain fatty alcohols may possess neurotrophic and neuroprotective properties. For instance, n-hexacosanol has been shown to promote the maturation of central neurons.[4] While specific studies on Nonacosan-15-ol are limited, its structural similarity to other long-chain alcohols suggests it could be a candidate for investigation in the context of neurodegenerative diseases. Proposed mechanisms for the neuroprotective effects of long-chain alcohols include the modulation of intracellular signaling pathways that support neuronal survival and neurite outgrowth.[5][6]

Antimicrobial Activity of Long-Chain Ketones

Long-chain ketones, including this compound, have been investigated for their antimicrobial properties. The mechanism of action is thought to involve the disruption of the microbial cell membrane due to the amphipathic nature of these molecules, with a polar ketone head and a long, nonpolar aliphatic tail. This can lead to increased membrane permeability and ultimately cell death.[7] Some studies have also suggested that long-chain ketones may interfere with cellular processes such as transcription and translation.[8]

Conclusion

The relationship between Nonacosan-15-ol and this compound is a fundamental precursor-product pair defined by an oxidation reaction. This technical guide has provided a detailed overview of their chemical and physical properties, generalized experimental protocols for their interconversion, and an exploration of their biological significance. For researchers in organic synthesis, the oxidation of Nonacosan-15-ol offers a straightforward route to a long-chain ketone. For those in drug development, the potential neuroprotective effects of the alcohol and the antimicrobial properties of the ketone present intriguing avenues for further investigation. Future research should focus on elucidating the specific biological signaling pathways affected by these compounds to fully realize their therapeutic potential.

References

- 1. This compound | 2764-73-0 | Benchchem [benchchem.com]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. 15-Nonacosanone | C29H58O | CID 75997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neurotrophic effect of naturally occurring long-chain fatty alcohols on cultured CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclohexenonic Long-Chain Fatty Alcohols as Neuronal Growth Stimulators [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Armor: Biological Significance of Ketones in Plant Epicuticular Wax

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plant epicuticular wax forms a critical interface between the plant and its environment, playing a pivotal role in mitigating both biotic and abiotic stresses. Among the diverse chemical constituents of this protective layer, ketones, particularly β-diketones, have emerged as key players in conferring vital adaptive advantages. This in-depth technical guide explores the multifaceted biological significance of ketones in plant epicuticular wax, delving into their chemical nature, biosynthetic pathways, and functional roles in drought resistance, plant-insect interactions, and the architectural formation of the wax layer itself. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding of these crucial compounds.

Introduction

The outermost layer of a plant's aerial surfaces is coated with a hydrophobic layer known as the cuticle, with the epicuticular wax forming its final frontier. This waxy layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones.[1] Ketones, and more specifically β-diketones, are prominent components in the epicuticular wax of many plant species, particularly in the Poaceae family, including important crops like wheat and barley.[1][2] These compounds are not merely passive components of the wax but are actively involved in crucial physiological and ecological functions.

The presence and abundance of ketones in the epicuticular wax have been linked to a plant's ability to withstand environmental challenges. Their role in forming crystalline wax structures, which contribute to the glaucous, or whitish-blue, appearance of many plant surfaces, is a key aspect of their function.[2] This glaucousness is often associated with enhanced drought tolerance and reflects the intricate relationship between the chemical composition and the physical properties of the epicuticular wax.[2] Understanding the biological significance of these ketones holds potential for the development of more resilient crops and novel strategies in pest management and drug development.

Chemical Composition and Structure of Epicuticular Wax Ketones

The ketones found in plant epicuticular wax are typically very-long-chain aliphatic molecules. The most common and well-studied are the β-diketones , characterized by two ketone groups separated by a methylene group.[1] In graminaceous species like wheat and barley, the predominant β-diketone is hentriacontane-14,16-dione (C31) .[3]

The specific chemical structure of these ketones, including their chain length and the position of the functional groups, is critical to their function. It dictates how they pack together to form the crystalline structures of the epicuticular wax, which in turn influences the surface properties of the plant, such as water repellency and light reflection.

Biosynthesis of Epicuticular Wax Ketones

The biosynthesis of epicuticular wax ketones follows a distinct pathway that diverges from the pathways leading to other wax components like alkanes and primary alcohols. Evidence suggests that β-diketones are synthesized via a polyketide-like pathway .[2] This process is initiated from very-long-chain fatty acids (VLCFAs) that are produced in the endoplasmic reticulum through the action of fatty acid elongase (FAE) complexes.

The regulation of this biosynthetic pathway is a complex process involving specific transcription factors that respond to developmental cues and environmental stresses.

Signaling Pathways Regulating Ketone Biosynthesis

Two key transcription factors have been identified as major regulators of epicuticular wax biosynthesis, including the pathways leading to ketones: MYB96 and WIN1/SHN1 .

-

MYB96-Mediated Pathway: The MYB96 transcription factor is a key integrator of abscisic acid (ABA) signaling in response to drought stress. Under drought conditions, ABA levels rise, leading to the activation of MYB96. Activated MYB96 then directly binds to the promoters of genes involved in the fatty acid elongase complex, upregulating the production of VLCFAs, the precursors for all wax components.

-

WIN1/SHN1-Mediated Pathway for β-Diketone Synthesis: In barley, the WIN1/SHN1 transcription factor plays a more specific role in regulating the β-diketone biosynthesis pathway. It is believed to control the expression of a gene cluster known as Cer-cqu, which contains the genes encoding the enzymes specific to β-diketone formation.

Biological Significance of Epicuticular Wax Ketones

The presence and composition of ketones in the epicuticular wax have profound implications for the plant's survival and interaction with its environment.

Drought Resistance

One of the most significant roles of epicuticular wax ketones is their contribution to drought resistance. The crystalline structures formed by β-diketones create a more effective barrier against non-stomatal water loss.[4] Under drought stress, many plant species increase the total amount of epicuticular wax and alter its composition, often leading to a higher proportion of β-diketones and alkanes.[3] This adaptive response helps to seal the cuticle, reducing water vapor diffusion and conserving water within the plant tissues.[4]

Plant-Insect Interactions

The epicuticular wax layer is the first point of contact for insects, and its chemical and physical properties can significantly influence their behavior. The presence of specific ketones can act as a deterrent or attractant for different insect species. The crystalline structures formed by ketones can also create a physical barrier, making it difficult for insects to move, feed, or lay eggs on the plant surface. Further research is needed to fully elucidate the specific roles of different ketones in mediating these complex interactions.

Formation of Epicuticular Wax Crystals

β-diketones are crucial for the self-assembly of specific epicuticular wax crystal morphologies, particularly the tubular structures observed in many glaucous plant species.[2] These crystalline structures are responsible for the whitish or bluish appearance of the plant surface, which can enhance the reflection of solar radiation, thereby reducing leaf temperature and protecting against UV damage. The specific arrangement and density of these crystals are directly linked to the underlying chemical composition of the wax.

Quantitative Data on Epicuticular Wax Ketones

The following tables summarize quantitative data from studies on wheat (Triticum aestivum), illustrating the changes in epicuticular wax composition, including ketones, in response to drought stress.

Table 1: Epicuticular Wax Composition of Flag Leaves in Different Wheat Cultivars under Well-Watered (WW) and Drought-Stressed (DS) Conditions.

| Cultivar | Treatment | Total Wax Load (µg/cm²) | Primary Alcohols (%) | Alkanes (%) | β-Diketones (%) | Fatty Acids (%) | Aldehydes (%) |

| Excalibur | WW | 25.4 | 51.1 | 31.1 | 1.4 | 12.3 | 2.4 |

| DS | 32.5 | 45.2 | 39.8 | 1.9 | 9.1 | 2.1 | |

| Drysdale | WW | 27.8 | 48.2 | 32.1 | 4.6 | 10.8 | 2.0 |

| DS | 35.6 | 42.1 | 38.9 | 6.5 | 8.5 | 1.8 | |

| Gladius | WW | 30.9 | 40.0 | 15.9 | 28.2 | 9.5 | 1.2 |

| DS | 28.8 | 38.7 | 18.2 | 25.4 | 11.3 | 1.4 |

Data adapted from Bi et al. (2017).

Table 2: Changes in the Relative Abundance of Major Epicuticular Wax Components in Canadian Wheat Varieties under Drought Stress.

| Variety | Treatment | Primary Alcohols (%) | Alkanes (%) | β-Diketones (%) |

| Old Varieties (Avg.) | Control | 45.2 | 22.5 | 15.8 |

| Drought | 40.1 | 25.3 | 22.1 | |

| Modern Varieties (Avg.) | Control | 55.7 | 28.9 | 5.3 |

| Drought | 52.3 | 32.1 | 6.2 |

Data adapted from Kuruparan et al. (2024).[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and study of plant epicuticular wax ketones.

Extraction and Chemical Analysis of Epicuticular Wax

This protocol describes the extraction of epicuticular wax and its subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Chloroform (HPLC grade)

-

Internal standard (e.g., n-tetracosane)

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas supply

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Excise fresh plant tissue and measure its surface area.

-

Briefly immerse the tissue (e.g., for 30-60 seconds) in a known volume of chloroform containing a known amount of internal standard.

-

-

Concentration:

-

Transfer the chloroform extract to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

-

Derivatization:

-

To the dried wax residue, add pyridine and BSTFA (e.g., 50 µL of each).

-

Seal the vial and heat at 70°C for 1 hour to convert hydroxyl- and carboxyl-containing compounds into their trimethylsilyl (TMS) derivatives.

-

After cooling, evaporate the derivatization reagents under nitrogen.

-

Redissolve the derivatized wax in chloroform for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Use an appropriate temperature program to separate the different wax components.

-

Identify individual compounds by comparing their mass spectra with libraries (e.g., NIST) and authentic standards.

-

Quantify the compounds by comparing their peak areas to that of the internal standard.

-

Structural Analysis of Epicuticular Wax Crystals by Scanning Electron Microscopy (SEM)

This protocol outlines the preparation of plant samples for the visualization of epicuticular wax crystals using SEM.

Materials:

-

Fresh plant tissue

-

Specimen stubs for SEM

-

Carbon adhesive tabs

-

Sputter coater with a gold or gold-palladium target

-

Scanning Electron Microscope (SEM)

Procedure:

-

Sample Mounting:

-

Cut a small piece of the plant tissue (e.g., 5x5 mm).

-

Mount the tissue onto an SEM stub using a carbon adhesive tab.

-

-

Coating:

-

Place the stub in a sputter coater.

-

Coat the sample with a thin layer of gold or gold-palladium to make it conductive.

-

-

Imaging:

-

Transfer the coated sample to the SEM chamber.

-

Observe the surface of the plant tissue under high vacuum, using an appropriate accelerating voltage and magnification to visualize the wax crystals.

-

Insect Behavior Bioassays

These protocols describe methods to assess the impact of epicuticular wax composition on insect behavior.

6.3.1. Choice Test

This assay determines the preference of an insect for one plant type over another.

Procedure:

-

Place two plants with different epicuticular wax compositions (e.g., a wild-type and a wax mutant) in a cage.

-

Introduce a known number of insects (e.g., adult females for oviposition choice, or larvae for feeding choice) into the cage.

-

After a set period (e.g., 24-48 hours), record the number of eggs laid on each plant or the amount of feeding damage.

-

Analyze the data statistically to determine if there is a significant preference.[5]

6.3.2. No-Choice Test

This assay forces the insect to interact with a single plant type.

Procedure:

-

Place a single plant in a cage.

-

Introduce a known number of insects.

-

After a set period, measure relevant parameters such as insect survival, development time, weight gain (for larvae), or number of eggs laid.

-

Compare the results for different plant types in separate experiments.[5]

Conclusion and Future Perspectives

Ketones, particularly β-diketones, are integral components of the epicuticular wax of many plant species, playing a crucial role in their adaptation to environmental stresses. Their contribution to drought resistance by reducing non-stomatal water loss is a key survival mechanism. Furthermore, they are involved in shaping the physical architecture of the wax layer, which in turn influences interactions with insects and protection against radiation.

The elucidation of the biosynthetic pathways and their regulation by transcription factors like MYB96 and WIN1/SHN1 has provided a molecular framework for understanding how plants modulate their surface properties in response to environmental cues. The quantitative data clearly demonstrate the dynamic nature of epicuticular wax composition, with significant changes in ketone and alkane content under drought stress.

Future research should focus on further dissecting the specific roles of different ketone structures in mediating plant-insect interactions. The development of in vitro bioassays using reconstituted wax mixtures on artificial surfaces could provide more precise information on the effects of individual compounds. Moreover, leveraging the knowledge of the biosynthetic pathways and their regulation holds promise for the genetic engineering of crops with enhanced drought tolerance and pest resistance. For drug development professionals, understanding the biosynthesis and biological activity of these natural compounds could inspire the design of novel bioactive molecules. The continued exploration of the biological significance of epicuticular wax ketones will undoubtedly uncover new avenues for agricultural improvement and biotechnological innovation.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. plantprotection.org [plantprotection.org]

- 3. β-diketone accumulation in response to drought stress is weakened in modern bread wheat varieties (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cuticular Wax Accumulation Is Associated with Drought Tolerance in Wheat Near-Isogenic Lines [frontiersin.org]

- 5. Choice and No-Choice Assays for Testing the Resistance of A. thaliana to Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

Nonacosan-15-one: A Key Player in Insect Chemical Communication

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nonacosan-15-one, a long-chain saturated ketone, is an integral component of the cuticular hydrocarbon (CHC) profile of numerous insect species. As a semiochemical, it plays a crucial role in mediating intraspecific communication, influencing behaviors such as mating and aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a semiochemical. It details the biosynthetic pathways, methods for extraction and analysis, and explores its behavioral effects and the putative signaling pathways involved in its perception. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and for professionals involved in the development of novel pest management strategies.

Introduction

Insect communication is a complex interplay of visual, auditory, tactile, and chemical signals. Among these, chemical communication via semiochemicals is arguably the most widespread and critical for survival and reproduction. Cuticular hydrocarbons (CHCs), a diverse class of lipids covering the insect exoskeleton, have long been recognized for their primary role in preventing desiccation. However, it is now well-established that these compounds also serve as a rich source of information, acting as contact and short-range volatile pheromones that convey information about species, sex, age, reproductive status, and social standing.[1][2][3]

This compound (C₂₉H₅₈O) is a prominent long-chain ketone found in the CHC profiles of various insect orders. While its presence has been documented in several key species, including the major malaria vector Anopheles gambiae, its precise role and the mechanisms by which it exerts its influence on behavior are areas of active research. This guide synthesizes the available scientific literature to provide an in-depth technical overview of this compound as a semiochemical, with a focus on its biosynthesis, analytical methodologies, behavioral significance, and the underlying neurobiological pathways.

Biosynthesis of this compound

The biosynthesis of long-chain ketones like this compound is intricately linked to the general pathway for cuticular hydrocarbon production in insects. This process originates from fatty acid synthesis.

Key Biosynthetic Steps:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids, typically palmitic acid (C16), by fatty acid synthase (FAS) complexes.

-

Elongation: A series of elongase enzymes then extend the carbon chain of the initial fatty acyl-CoA to produce very-long-chain fatty acids (VLCFAs).

-

Reductive Decarbonylation: The VLCFAs are subsequently converted to long-chain aldehydes. In a critical and often rate-limiting step, specific cytochrome P450 enzymes of the CYP4G family catalyze the oxidative decarbonylation of these aldehydes to form n-alkanes.[4][5] For this compound, the precursor would be nonacosane (C29).

-

Oxidation: The final step in the formation of long-chain ketones is the oxidation of the corresponding n-alkane. While the specific enzymes responsible for this conversion to this compound have not been definitively identified in most insects, it is hypothesized to involve another set of cytochrome P450 enzymes or similar oxidases that introduce a carbonyl group at a specific position on the carbon chain.

Role as a Semiochemical in Insect Communication

While quantitative data on the specific behavioral effects of pure this compound are still emerging, its presence in the CHC profiles of various insects, often with sex- or species-specific variations, strongly suggests a role in chemical communication.

Known and Hypothesized Functions:

-

Contact Pheromone: Due to their low volatility, long-chain ketones like this compound are primarily perceived at close range or upon direct contact.[6] They are thought to be involved in mate recognition, assessment of reproductive status, and species discrimination. In many insect species, males use their antennae to "taste" the female's cuticle, and the specific blend of CHCs, including ketones, determines whether courtship proceeds.

-

Aggregation Pheromone: In some social or gregarious insects, CHCs can act as aggregation signals, promoting group cohesion.

-

Modulator of Volatile Pheromone Response: Contact pheromones can act in concert with more volatile pheromones, priming or modulating the behavioral response of the receiving insect.

Quantitative Data on Cuticular Hydrocarbons in Anopheles gambiae

While specific quantities for this compound are not available in the reviewed literature, studies on Anopheles gambiae have quantified total CHC content and identified key components.

| Insect Species | Strain/Condition | Total CHC Content (ng/mosquito) | Key Identified CHCs (including this compound precursors) | Reference |

| Anopheles gambiae | Insecticide-Susceptible | ~120 | n-alkanes (C25-C33), including nonacosane | [4][5] |

| Anopheles gambiae | Insecticide-Resistant | ~155 (significant increase) | n-alkanes (C25-C33), including nonacosane | [4][5] |

Experimental Protocols

The study of this compound as a semiochemical involves a multi-step process from extraction to behavioral bioassays.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for analysis.

Materials:

-

Insects (live or frozen)

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Micropipettes

Protocol:

-

Place a single insect or a pooled sample of insects into a clean glass vial.

-

Add a sufficient volume of hexane to completely submerge the insect(s) (typically 200-500 µL per insect).

-

Gently agitate the vial on a vortex mixer for 2-5 minutes. This duration is sufficient to extract the epicuticular lipids without lysing cells and releasing internal lipids.

-

Carefully remove the insect(s) from the vial.

-

The resulting hexane extract, containing the CHCs, can be concentrated under a gentle stream of nitrogen if necessary.

-

Store the extract at -20°C until analysis.

Chemical Analysis

Objective: To identify and quantify the components of the CHC profile, including this compound.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Inject a small volume (typically 1 µL) of the CHC extract into the GC-MS.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the different hydrocarbon components based on their boiling points and interactions with the stationary phase. A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 320°C) to elute compounds with a wide range of volatilities.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Identification: this compound and other CHCs are identified by comparing their retention times and mass spectra to those of authentic standards and to spectral libraries (e.g., NIST).

-

Quantification: The amount of each compound can be determined by comparing the peak area in the chromatogram to that of an internal standard of a known concentration.

Behavioral Bioassays

Objective: To determine the behavioral response of insects to synthetic this compound.

Contact Chemoreception Bioassay:

-

Synthesize or obtain high-purity this compound.

-

Prepare a series of dilutions of the synthetic compound in a suitable solvent (e.g., hexane).

-

Apply a known amount of each dilution to a glass dummy or a dead insect of the same species from which CHCs have been removed by washing with hexane. A control dummy is treated with solvent only.

-

Introduce a live male insect into an arena with the treated and control dummies.

-

Observe and record specific courtship behaviors, such as antennal contact, wing fanning, and copulation attempts, directed towards each dummy.

-

Statistical analysis is used to determine if there is a significant preference for the dummy treated with this compound.

Signaling Pathways

The perception of cuticular hydrocarbons, including ketones, is a complex process involving specialized chemosensory organs and a cascade of molecular events. While the specific receptors for this compound have not yet been identified in most species, research in model organisms like Drosophila melanogaster and in social insects provides a general framework for how these contact pheromones are detected.[7]

Proposed Signaling Pathway for Contact Chemoreception:

-

Antennal/Tarsal Contact: The insect makes physical contact with the cuticle of another individual using its antennae or tarsi, which are studded with chemosensory sensilla.

-

Solubilization and Transport: The lipophilic this compound molecule is thought to be solubilized and transported through the aqueous sensillar lymph by Chemosensory Proteins (CSPs) or Odorant-Binding Proteins (OBPs).

-

Receptor Binding: The CSP/OBP-pheromone complex delivers the ligand to a specific chemoreceptor protein located on the dendritic membrane of a gustatory or olfactory receptor neuron. Receptors for long-chain hydrocarbons often belong to the Gustatory Receptor (GR) or Ionotropic Receptor (IR) families. In social insects, a specific subfamily of Odorant Receptors (ORs) has been shown to detect CHCs.[7]

-

Neuronal Activation: Binding of this compound to its receptor triggers the opening of an ion channel, leading to the depolarization of the sensory neuron and the generation of an action potential.

-

Signal Transduction to the Brain: The action potential travels along the axon of the sensory neuron to specific glomeruli in the antennal lobe of the brain. This information is then processed in higher brain centers, such as the mushroom bodies and lateral horn, ultimately leading to a behavioral response.

Implications for Drug and Pesticide Development

A thorough understanding of the role of this compound and other CHCs in insect communication opens up new avenues for the development of targeted and environmentally benign pest management strategies.

-

Mating Disruption: Synthetic this compound or its analogs could be used to disrupt mate recognition, leading to a reduction in reproductive success.

-

Attractants for Trapping: While less volatile, this compound could be incorporated into lures in combination with more volatile attractants to enhance trap efficacy at close range.

-

Cuticle-Disrupting Agents: The biosynthesis of CHCs is a potential target for novel insecticides. Inhibiting the enzymes involved in the production of this compound and other essential CHCs could compromise the insect's ability to prevent water loss and to communicate, leading to increased mortality and reduced fitness. The link between increased CHC production and insecticide resistance in Anopheles gambiae further highlights the importance of the CHC biosynthesis pathway as a potential target.[4][5]

Conclusion and Future Directions

This compound is an important, yet still not fully understood, component of the chemical language of insects. While its biosynthetic origins are becoming clearer, significant gaps remain in our knowledge of its precise behavioral functions and the neurobiological mechanisms underlying its perception in many key insect species. Future research should focus on:

-

Quantitative analysis of this compound across a wider range of insect species and under different physiological and environmental conditions.

-

Behavioral studies using synthetic this compound to definitively establish its role in specific behaviors.

-

Identification and characterization of the specific chemoreceptors that detect this compound.

-

Elucidation of the downstream neural circuits that process information about this semiochemical and translate it into a behavioral output.

Addressing these questions will not only advance our fundamental understanding of insect chemical communication but will also provide a solid foundation for the development of innovative and sustainable pest control technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antwiki.org [antwiki.org]

- 4. Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Cuticular Hydrocarbons as Contact Sex Pheromone in the Parasitoid Wasp Urolepis rufipes [frontiersin.org]

- 7. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Characterization of Nonacosan-15-one in the Cuticular Wax of Aethelredia anomala

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosan-15-one, a long-chain symmetrical ketone, is a significant component of plant cuticular waxes, contributing to the protective hydrophobic barrier of many plant species. While its presence is well-documented in established species such as those in the Brassicaceae family, its characterization in novel flora remains a key area of phytochemical research. This technical guide outlines the preliminary characterization of this compound isolated from the leaves of a newly identified plant species, Aethelredia anomala. This document provides a comprehensive overview of the compound's properties, detailed experimental protocols for its isolation and identification, and a hypothetical signaling pathway to inspire further functional studies. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

The plant cuticle is a critical interface between the plant and its environment, playing a vital role in preventing water loss, protecting against UV radiation, and deterring pathogens. This protective layer is primarily composed of cutin, a polyester matrix, and a complex mixture of lipids known as cuticular wax. Among these lipids, very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones, are of significant interest due to their structural and signaling functions.

This compound (C₂₉H₅₈O) is a symmetrical long-chain ketone that has been identified as a major constituent of the cuticular wax in several plant species, including Arabidopsis thaliana and Brassica oleracea[1]. Its biosynthesis is linked to the alkane-forming pathway, originating from very-long-chain fatty acids (VLCFAs)[1]. Beyond its structural role, the biological activities of such lipophilic compounds are an emerging area of research, with potential implications for plant defense signaling.

This whitepaper details the preliminary characterization of this compound from a novel plant species, Aethelredia anomala, a recently discovered flowering plant from a remote, high-altitude region. The objective is to provide a detailed methodological guide for researchers involved in natural product chemistry, phytochemistry, and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization. The following table summarizes key data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₅₈O | [2][3] |

| Molecular Weight | 422.77 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Di-n-tetradecyl ketone, Dimyristyl ketone | [1][3] |

| CAS Number | 2764-73-0 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 80.5 - 81 °C | [3] |

| Boiling Point | 476.9 °C at 760 mmHg | [2] |

| Density | 0.838 g/cm³ | [2] |

| Solubility | Soluble in non-polar organic solvents (e.g., chloroform, hexane) | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and preliminary characterization of this compound from the leaves of Aethelredia anomala.

Workflow for Isolation and Characterization

The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.

Extraction of Cuticular Wax

-

Plant Material : Fresh leaves of Aethelredia anomala (100 g) were collected and gently cleaned with distilled water to remove any surface debris, then air-dried.

-

Extraction : The dried leaves were briefly immersed (for 30-60 seconds) in chloroform (500 mL) at room temperature to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.

-

Filtration and Concentration : The chloroform extract was filtered to remove any solid plant material. The filtrate was then concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude wax extract.

Isolation by Column Chromatography

-

Stationary Phase : A glass column (40 mm x 500 mm) was packed with silica gel (60-120 mesh) in hexane.

-

Sample Loading : The crude wax extract (5 g) was dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The dried, adsorbed sample was then loaded onto the top of the prepared column.

-

Elution : The column was eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.

-

Fraction 1: 100% n-hexane

-

Fraction 2: 98:2 n-hexane:ethyl acetate

-

Fraction 3: 95:5 n-hexane:ethyl acetate

-

And so on, increasing the polarity.

-

-

Fraction Monitoring : The collected fractions were monitored by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase of n-hexane:ethyl acetate (9:1). Spots were visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

-

Purification : Fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis) were combined and the solvent was evaporated to yield the purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in a mixture.

-

Instrumentation : An Agilent 7890A GC system coupled to a 5975C mass selective detector was used.

-

Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions :

-

Injector Temperature : 280°C

-

Carrier Gas : Helium, at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 80°C for 2 min, then ramped up to 290°C at a rate of 4°C/min, and held for 20 min.

-

Injection Volume : 1 µL of the sample dissolved in chloroform.

-

-

MS Conditions :

-

Ion Source Temperature : 230°C

-

Quadrupole Temperature : 150°C

-

Electron Ionization (EI) : 70 eV

-

Mass Range : m/z 50-600

-

-

Identification : The mass spectrum of the purified compound was compared with the NIST library database. A characteristic fragmentation pattern for long-chain ketones is α-cleavage at the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation : The purified sample was analyzed as a thin film on a KBr pellet.

-

Analysis : The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions :

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

-

Sample Preparation : The purified compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy :

-

¹³C NMR Spectroscopy :

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for the compound isolated from Aethelredia anomala, confirming its identity as this compound.

| Spectroscopic Technique | Key Observations |

| GC-MS | Retention time consistent with a C29 ketone. Mass spectrum shows a molecular ion peak (M⁺) at m/z 422, with characteristic α-cleavage fragmentation patterns. |

| FTIR (cm⁻¹) | Strong C=O stretch at ~1715 cm⁻¹. C-H stretching vibrations at ~2918 and ~2850 cm⁻¹. C-H bending vibrations at ~1465 cm⁻¹. |

| ¹H NMR (ppm in CDCl₃) | Triplet at ~2.4 ppm (protons α to the carbonyl). Multiplet at ~1.2-1.6 ppm (methylene protons of the long alkyl chains). Triplet at ~0.88 ppm (terminal methyl protons). |

| ¹³C NMR (ppm in CDCl₃) | Signal at ~211 ppm (C=O). Signal at ~42 ppm (carbons α to the carbonyl). A series of signals between ~22-32 ppm (methylene carbons). Signal at ~14 ppm (terminal methyl carbons). |

Hypothetical Signaling Pathway of this compound

Long-chain lipid molecules are known to be involved in plant defense signaling. While the specific signaling role of this compound is yet to be fully elucidated, a hypothetical pathway can be proposed based on the known functions of other lipophilic compounds in plant-pathogen interactions. It is plausible that this compound, or a derivative, could act as a signaling molecule that modulates plant defense responses.

In this proposed pathway, a pathogen elicitor is recognized by a membrane receptor, leading to a perturbation of the plasma membrane's lipid microdomains. This could facilitate the release or perception of this compound from the cuticular wax layer. This lipophilic molecule could then modulate the activity of membrane-bound enzymes like Phospholipase D (PLD), leading to the production of the second messenger phosphatidic acid (PA). PA is a known activator of downstream signaling events, including MAP kinase cascades, which ultimately lead to the transcriptional activation of defense-related genes and the induction of systemic acquired resistance.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preliminary characterization of this compound from a novel plant species, Aethelredia anomala. The detailed protocols for extraction, isolation, and spectroscopic analysis serve as a valuable resource for researchers in the field of natural product chemistry. The identification of this compound in a new plant species underscores the importance of continued phytochemical exploration of global biodiversity.

Future research should focus on:

-

Quantitative analysis to determine the concentration of this compound in various tissues of A. anomala.

-

Bioactivity screening to investigate the potential antimicrobial, anti-inflammatory, or other pharmacological properties of this compound.

-

Elucidation of its biological function in A. anomala, including its role in plant defense, through transcriptomic and metabolomic studies.

-

Validation of the proposed signaling pathway through genetic and biochemical experiments.

The study of long-chain ketones like this compound from novel plant sources holds significant potential for the discovery of new bioactive molecules and for a deeper understanding of plant biology and chemical ecology.

References

- 1. Rapid Quantification of Spinach Leaf Cuticular Wax Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy [elibrary.asabe.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Ketones | OpenOChem Learn [learn.openochem.org]

- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

Methodological & Application

Application Note: Analysis of Nonacosan-15-one using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of Nonacosan-15-one, a long-chain ketone found in various natural sources, including plant cuticular waxes. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. This document outlines procedures for sample preparation, GC-MS instrumentation, and data analysis, and includes representative data for the quantification of this compound.

Introduction

This compound (C₂₉H₅₈O, M.W. 422.8 g/mol ) is a C29 long-chain symmetrical ketone.[1] It is a significant component of the cuticular wax of many plants, contributing to the protective barrier on their surfaces.[1] The analysis of such compounds is crucial in various fields, including plant biology, environmental science, and drug discovery, where natural products are investigated for their potential therapeutic properties. GC-MS is an ideal technique for the analysis of this compound due to its ability to separate complex mixtures and provide structural information based on mass spectral fragmentation.

Experimental Protocols

Sample Preparation (from Plant Material)

A common method for the extraction of cuticular waxes from plant surfaces involves solvent extraction.

Materials:

-

Plant material (e.g., leaves, stems)

-

Chloroform (HPLC grade)

-

Glass beakers

-

Rotary evaporator

-

Vials for sample storage

-

Anhydrous sodium sulfate

-

Internal Standard (e.g., Tetracosane)

Protocol:

-

Collect fresh plant material.

-

Dip the plant material (e.g., 10g) into a beaker containing a suitable volume of chloroform (e.g., 50 mL) for 30-60 seconds. Agitate gently to ensure complete surface contact.

-

Remove the plant material from the solvent.

-

Dry the chloroform extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the wax residue in a known volume of chloroform (e.g., 1 mL) for GC-MS analysis.

-

Add a known concentration of an internal standard to the final extract for quantitative analysis.

Optional Derivatization

For certain matrices or to improve chromatographic peak shape and prevent enolization, derivatization of the ketone group may be beneficial. A two-step methoximation followed by silylation is recommended.

Materials:

-

Methoxyamine hydrochloride in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Heating block or oven

Protocol:

-

Evaporate a portion of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of methoxyamine hydrochloride in pyridine.

-

Incubate at 60°C for 30 minutes.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Incubate at 60°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound on a standard GC-MS system.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector: Split/Splitless injector

Parameters:

| Parameter | Value |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 60°C, hold for 1 min |

| Ramp 1 | 10°C/min to 200°C |

| Ramp 2 | 5°C/min to 300°C, hold for 10 min |

| MS Transfer Line Temp | 290°C |

| Ion Source Temperature | 230°C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 50-550 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve with a certified reference standard. The following table summarizes typical quantitative data that would be generated.

| Parameter | Value |

| Retention Time (min) | ~ 25.5 |

| Characteristic Ions (m/z) | 225 (Base Peak), 241, 197, 422 (M+) |

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is characterized by alpha-cleavage adjacent to the carbonyl group. The major fragment ions are observed at m/z 225 and 241, corresponding to the [CH₃(CH₂)₁₃CO]⁺ and [CH₃(CH₂)₁₂CH=C(OH)]⁺ ions, respectively. The molecular ion (M+) at m/z 422 is typically of low abundance.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Protocol for the Extraction of Nonacosan-15-one from Plant Leaves